N-(4-ethylbenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide

Description

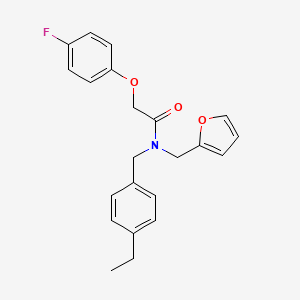

N-(4-ethylbenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide (CAS: 874191-82-9, C₂₂H₂₂FNO₃) is a substituted acetamide derivative characterized by a 4-ethylbenzyl group, a furan-2-ylmethyl group, and a 4-fluorophenoxy moiety. The compound’s design incorporates lipophilic (4-ethylbenzyl) and heteroaromatic (furan) substituents, which may influence solubility, metabolic stability, and target binding .

Properties

Molecular Formula |

C22H22FNO3 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

N-[(4-ethylphenyl)methyl]-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide |

InChI |

InChI=1S/C22H22FNO3/c1-2-17-5-7-18(8-6-17)14-24(15-21-4-3-13-26-21)22(25)16-27-20-11-9-19(23)10-12-20/h3-13H,2,14-16H2,1H3 |

InChI Key |

HYWXQQCYEYZXDI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)F |

Origin of Product |

United States |

Biological Activity

N-(4-ethylbenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This indicates a complex arrangement of functional groups that contribute to its biological properties. The presence of a fluorine atom and a furan ring is notable, as these features are often associated with enhanced biological activity.

Research indicates that compounds similar to this compound interact with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : These receptors are critical in mediating cellular responses to hormones and neurotransmitters. The compound may act as an antagonist or agonist at specific GPCRs, influencing pathways related to pain perception and inflammation .

- Beta-secretase Inhibition : Some derivatives have been shown to inhibit beta-secretase, an enzyme implicated in Alzheimer's disease. This suggests potential neuroprotective effects .

Anticancer Activity

Studies have demonstrated that compounds within the same chemical class exhibit significant anticancer properties. For example, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Table 1 summarizes findings from key studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | |

| A549 (Lung Cancer) | 12.3 | |

| HeLa (Cervical Cancer) | 10.8 |

These results indicate a promising profile for further development as an anticancer agent.

Neuroprotective Effects

The compound's potential in treating neurodegenerative diseases has also been explored. In vitro studies suggest that it may reduce neuroinflammation and protect neuronal cells from apoptosis, possibly through the modulation of oxidative stress pathways .

Alzheimer’s Disease Model

A study utilized a mouse model of Alzheimer's disease to evaluate the efficacy of this compound. Mice treated with the compound showed a significant reduction in amyloid-beta plaque formation compared to controls. Behavioral tests indicated improved memory function, supporting its potential as a therapeutic agent for Alzheimer's disease .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of compounds similar to N-(4-ethylbenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide. For instance, derivatives of phenylacetamides have shown promising results in animal models for epilepsy. These compounds were designed to enhance binding to voltage-sensitive sodium channels, which are critical for neuronal excitability and seizure activity.

Case Study : A study evaluated various phenylacetamide derivatives for their efficacy against maximal electroshock seizures in rodents. Among the tested compounds, certain derivatives exhibited significant protective effects, indicating potential for further development as antiepileptic drugs (AEDs) .

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |

|---|---|---|---|

| Compound 20 | 52.30 | >500 | >9.56 |

| Phenytoin | 28.10 | >100 | >3.6 |

This table summarizes the median effective dose (ED50) and toxic dose (TD50) for selected compounds, demonstrating the potential safety and efficacy of these derivatives in therapeutic contexts.

Cancer Therapeutics

The compound's structure suggests potential applications in cancer treatment. Similar compounds have been reported to inhibit specific pathways involved in tumor growth and survival.

Case Study : Research has indicated that certain N-acetamide derivatives can inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid metabolism that is often upregulated in cancer cells. Inhibiting this enzyme can lead to reduced cell proliferation and increased apoptosis in cancerous tissues .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the furan and phenoxy groups can significantly influence biological activity.

Key Findings:

- Furan moiety : Enhances lipophilicity and may improve blood-brain barrier penetration, critical for CNS-targeted therapies.

- Fluorine substitution : Often increases metabolic stability and can enhance binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among acetamide derivatives include substituents on the nitrogen atoms and the phenoxy group. These modifications impact physicochemical properties (e.g., melting point, polarity) and biological activity.

Observations :

- Fluorine Effects : Fluorine in BH52619 and compound 30 may increase metabolic stability and binding affinity via electronic effects .

- Synthetic Feasibility : Bulky substituents (e.g., n-butyl in compound 30) correlate with higher yields (82%), suggesting steric hindrance is manageable in synthesis .

Pharmacological Activity Comparisons

While the target compound’s biological data are unavailable, structurally related acetamides exhibit diverse activities:

- Anti-cancer : Compounds 38–40 () with pyrrolidinyl/piperidinyl groups show IC₅₀ values <10 µM against HCT-1 and MCF-7 cells . The target compound lacks these heterocycles, suggesting a different mechanism.

- Anticonvulsant : Benzofuran-3-yl acetamides () demonstrate ED₅₀ values of 0.055–0.259 mmol/kg, with furan-containing derivatives (e.g., compound 5f) showing lower potency (relative potency 0.16 vs. phenytoin) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-ethylbenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide?

- Methodology : Optimize a multi-step synthesis starting with the acetamide core. For example:

React 4-ethylbenzylamine with 4-fluorophenoxyacetyl chloride to form the intermediate acetamide.

Introduce the furan-2-ylmethyl group via nucleophilic substitution or reductive amination under controlled pH (e.g., using NaBH(OAc)₃ in dichloromethane).

Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize using NMR and HPLC (>95% purity) .

- Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry to minimize by-products like unsubstituted acetamides.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of:

Single-crystal X-ray diffraction to confirm bond lengths/angles and stereochemistry (e.g., intramolecular C–H···O interactions as seen in related acetamides) .

High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

¹H/¹³C NMR to verify substituent positions, particularly distinguishing between 4-ethylbenzyl and furan-2-ylmethyl groups .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology : Screen against:

Cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations.

Microbial strains (e.g., S. aureus, E. coli) via broth microdilution to assess antimicrobial potential.

- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) and solvent-only blanks .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

- Methodology :

Conduct pharmacokinetic studies (e.g., plasma stability, metabolic profiling via LC-MS) to identify degradation products or poor bioavailability.

Use molecular docking to assess target binding affinity (e.g., COX-2, EGFR) and compare with in vitro enzyme inhibition assays.

Adjust formulations (e.g., nanoencapsulation) to enhance solubility and tissue penetration .

Q. What strategies optimize the compound’s selectivity for therapeutic targets while minimizing off-target effects?

- Methodology :

Perform SAR studies by modifying substituents (e.g., replacing 4-fluorophenoxy with other halophenoxy groups) and testing against target vs. non-target receptors.

Use cryo-EM or SPR to analyze binding kinetics and conformational changes in target proteins.

Apply machine learning models to predict toxicity profiles based on structural descriptors .

Q. How do intermolecular interactions influence the compound’s crystallographic packing and stability?

- Methodology :

Analyze X-ray crystallography data to identify hydrogen bonds (e.g., N–H···O) or π-π stacking between aromatic groups.

Compare with computational simulations (e.g., DFT calculations for lattice energy).

Conduct thermal gravimetric analysis (TGA) to correlate packing efficiency with melting points/degradation temperatures .

Q. What analytical approaches resolve discrepancies in reaction yields during scale-up?

- Methodology :

Use DoE (Design of Experiments) to optimize parameters (temperature, solvent polarity, catalyst loading).

Employ PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediate formation.

Investigate side reactions via LC-MS/MS to identify and quantify by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.